KIN1148 is a small molecule belonging to the class of benzobisthiazoles, which has been identified as a potent agonist of the retinoic acid-inducible gene I (RIG-I). This compound has garnered attention for its ability to activate innate immune responses, particularly in the context of viral infections and vaccine adjuvants. KIN1148 is structurally optimized from its predecessor, KIN1000, and demonstrates enhanced efficacy in promoting immune responses through the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) .
KIN1148 was synthesized by Life Chemicals, Inc., and is classified as an immune-modulating agent. Its primary function is to stimulate the RIG-I signaling pathway, which plays a crucial role in the detection of viral RNA and initiation of antiviral responses. The compound has been subjected to various biochemical assays to evaluate its effectiveness in enhancing immune responses against pathogens like influenza .
The synthesis process includes:
The molecular structure of KIN1148 features a benzobisthiazole backbone, which is critical for its interaction with RIG-I. While specific structural diagrams are not provided in the search results, compounds of this class typically exhibit planar structures conducive to pi-stacking interactions with nucleic acids.
KIN1148 primarily functions by binding to RIG-I, promoting its self-oligomerization and subsequent activation of downstream signaling pathways independent of RNA or ATP presence. This unique mechanism differentiates it from other known RIG-I activators .
In biochemical assays, KIN1148 does not hydrolyze ATP nor does it alter RIG-I's ATPase activity when tested with various RNA substrates. Instead, it enhances the expression of genes associated with inflammatory responses and viral defense mechanisms through RIG-I signaling .
The mechanism by which KIN1148 exerts its effects involves:
Studies indicate that treatment with KIN1148 results in a gene expression profile that mimics that observed during viral infections or treatments with pathogen-associated molecular patterns (PAMPs), highlighting its potential as an adjuvant in vaccine formulations .
While specific physical properties such as melting point or solubility are not detailed in the available literature, compounds within this class generally exhibit moderate solubility in organic solvents like DMSO.
KIN1148 has significant potential applications in:
KIN1148 (chemical name: benzobisthiazole derivative, C~19~H~11~N~3~OS~2~) is a small molecule identified through medicinal chemistry optimization of the lead compound KIN1000. Biochemical studies confirm its direct binding to the helicase domain of RIG-I, inducing a conformational shift that releases the protein from its autoinhibited state. Unlike natural RNA ligands, KIN1148 binding is RNA-independent and does not require 5’-triphosphate moieties for receptor engagement. This interaction triggers RIG-I self-oligomerization, forming active signaling complexes without inducing ATPase activity or competing with ATP for binding sites [1] [5] [8].
KIN1148 activates a non-canonical RIG-I pathway characterized by:
Table 1: Signaling Molecules Activated by KIN1148
Signaling Component | Activation Mechanism | Key Outputs |
---|---|---|
RIG-I helicase domain | Conformational change → oligomerization | MAVS platform assembly |
IRF3 | Phosphorylation → nuclear translocation | IFN-β, ISG54, OASL |
NF-κB | TRAF6 ubiquitination → IKK activation | IL-6, TNF-α, CXCL10 |
MAVS | Prion-like polymerization | TBK1/IKKε recruitment |
Unlike natural RIG-I agonists (e.g., 5’pppRNA) or synthetic nucleotides (e.g., SB9200), KIN1148 operates through a unique mechanism:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7